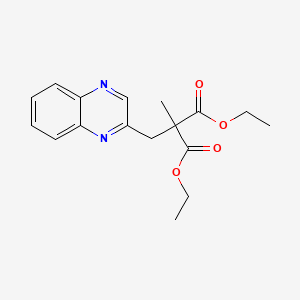
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate is a synthetic organic compound with the molecular formula C₁₇H₂₀N₂O₄ It is known for its unique structure, which includes a quinoxaline ring attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Alkylation: The quinoxaline derivative is then alkylated using an appropriate alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.
Esterification: The alkylated quinoxaline is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides or quinoxaline dioxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Quinoxaline derivatives with various functional groups.
Scientific Research Applications
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoxaline ring’s ability to emit fluorescence.
Medicine: Explored for its potential as an anticancer agent, given the quinoxaline ring’s known biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl 2-methyl-2-(quinoxalin-2-yl)propanedioate: Lacks the methyl group at the 2-position of the quinoxaline ring.
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)butanedioate: Contains an additional carbon in the propanedioate moiety.
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)pentanedioate: Contains two additional carbons in the propanedioate moiety.
Uniqueness
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-22-15(20)17(3,16(21)23-5-2)10-12-11-18-13-8-6-7-9-14(13)19-12/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWHVBMNVACOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![propan-2-yl 2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2496539.png)


![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)






![3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide](/img/structure/B2496556.png)
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)
